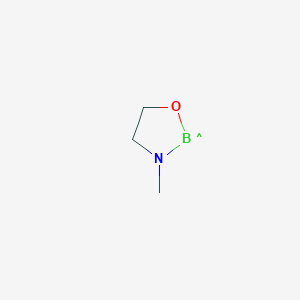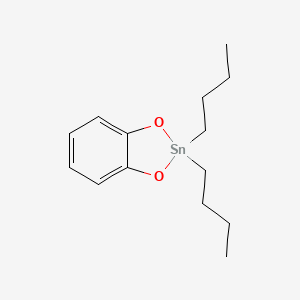
Dibutyltin catecholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyltin catecholate is synthesized by reacting dibutyltin oxide with catechol or its derivatives. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. For instance, the reaction of dibutyltin oxide with 4-tert-butylcatechol, 4-chlorocatechol, 4-nitrocatechol, or 3,4-dihydroxybenzaldehyde results in the formation of this compound complexes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of dibutyltin oxide and catechol derivatives in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to facilitate the formation of the desired complex .
Analyse Des Réactions Chimiques
Types of Reactions: Dibutyltin catecholate undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Substitution: The butyl groups on the tin atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize the catechol moiety.
Substitution Reagents: Halides or other nucleophiles can be used to substitute the butyl groups on the tin atom.
Major Products:
Oxidation Products: Quinones derived from the catechol moiety.
Substitution Products: Organotin compounds with different ligands replacing the butyl groups.
Applications De Recherche Scientifique
Dibutyltin catecholate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dibutyltin catecholate involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Dibutyltin catecholate can be compared with other organotin compounds, such as:
Dibutyltin dilaurate: Used as a catalyst in polyurethane production but has different ligands compared to this compound.
Dibutyltin oxide: A precursor for various dibutyltin compounds, including this compound.
Uniqueness: this compound is unique due to its specific combination of dibutyltin and catechol moieties, which confer distinct chemical and biological properties. Its ability to act as both a catalyst and a biologically active compound makes it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
36887-70-4 |
|---|---|
Formule moléculaire |
C14H22O2Sn |
Poids moléculaire |
341.03 g/mol |
Nom IUPAC |
2,2-dibutyl-1,3,2-benzodioxastannole |
InChI |
InChI=1S/C6H6O2.2C4H9.Sn/c7-5-3-1-2-4-6(5)8;2*1-3-4-2;/h1-4,7-8H;2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
YMVULZQBPBMZGZ-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC2=CC=CC=C2O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



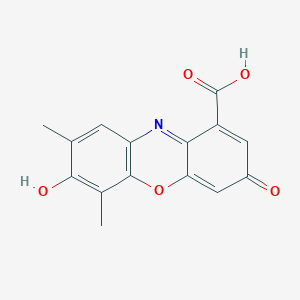
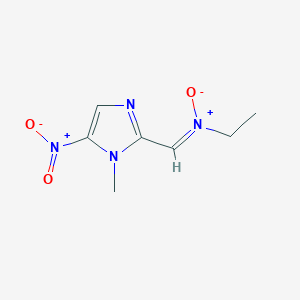
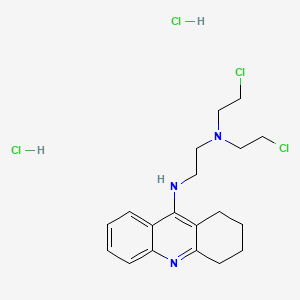

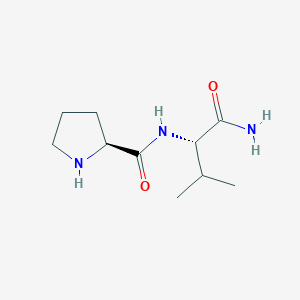



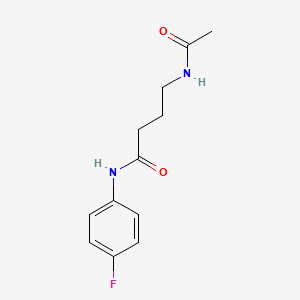
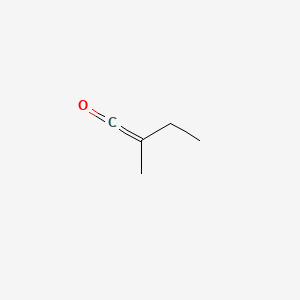
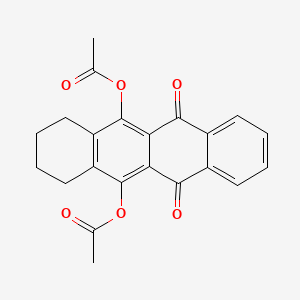
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
